5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride: is a chemical compound with the molecular formula C4H6IN3.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the iodination of 1-methyl-1H-pyrazol-4-amine. The process can be carried out by dissolving the starting material in ethanol and cooling the solution to 0°C. Iodine is then added dropwise, and the mixture is stirred for an hour. After the reaction is complete, the product is precipitated by adding ethanol and sodium bicarbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and reagent addition are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride can undergo nucleophilic substitution reactions with various electrophiles to form substituted pyrazoles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrazoles
- Nitro derivatives
- Hydrazine derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its derivatives have shown promising biological activities in preclinical studies .
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique reactivity makes it valuable in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 1-methyl-1H-pyrazol-4-amine
- 5-bromo-1-methyl-1H-pyrazol-4-amine
- 5-chloro-1-methyl-1H-pyrazol-4-amine
Uniqueness: 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
5-iodo-1-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEURMZZQIAQWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)I.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138174-19-1 |
Source
|
Record name | 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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